2-(6,8-dimethyl-4-oxo-4H-chromen-2-yl)benzoic acid
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Overview
Description
2-(6,8-Dimethyl-4-oxo-4H-chromen-2-yl)benzoic acid is a chemical compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, in particular, has a unique structure that combines a chromene moiety with a benzoic acid group, making it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,8-dimethyl-4-oxo-4H-chromen-2-yl)benzoic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6,8-dimethyl-4-oxo-4H-chromene-2-carboxylic acid with a benzoic acid derivative. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-(6,8-Dimethyl-4-oxo-4H-chromen-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromene moiety to dihydrochromene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydrochromene derivatives .
Scientific Research Applications
2-(6,8-Dimethyl-4-oxo-4H-chromen-2-yl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in chemical manufacturing .
Mechanism of Action
The mechanism of action of 2-(6,8-dimethyl-4-oxo-4H-chromen-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The chromene moiety is known to interact with enzymes and receptors, modulating their activity. For instance, it may inhibit enzymes involved in oxidative stress, thereby exerting antioxidant effects. The benzoic acid group can enhance the compound’s binding affinity to certain proteins, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 6,8-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid
- 5,7-Dihydroxy-4-oxo-4H-chromen-2-yl derivatives
- Coumarin derivatives
Uniqueness
2-(6,8-Dimethyl-4-oxo-4H-chromen-2-yl)benzoic acid stands out due to its unique combination of a chromene moiety and a benzoic acid group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-(6,8-dimethyl-4-oxochromen-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4/c1-10-7-11(2)17-14(8-10)15(19)9-16(22-17)12-5-3-4-6-13(12)18(20)21/h3-9H,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPPWHOLBHVFAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(O2)C3=CC=CC=C3C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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